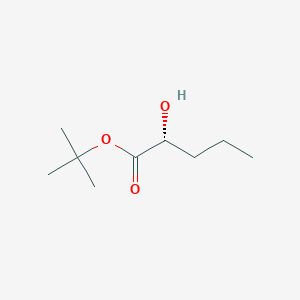
2,3-Difluoro-6-(trifluoromethyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-6-(trifluoromethyl)anisole, also known as DFTMA, is a fluorinated aromatic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, liquid with a boiling point of 99.2°C and a melting point of -34°C. DFTMA has a low vapor pressure and is relatively non-volatile, making it an attractive compound for a variety of applications. DFTMA has been used in a variety of research applications, including synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
2,3-Difluoro-6-(trifluoromethyl)anisole has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used as a solvent for the extraction of natural products, such as essential oils. This compound has also been used in biochemistry and physiology research, as it has been found to be an effective inhibitor of certain enzymes, such as cytochrome P450.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-6-(trifluoromethyl)anisole is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the active sites of the enzymes and preventing them from catalyzing the reactions they normally catalyze. Additionally, this compound has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It has been found to act as an inhibitor of certain enzymes, such as cytochrome P450, and as an antioxidant. It has also been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been found to increase the solubility of a variety of compounds, making them easier to extract from natural sources.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Difluoro-6-(trifluoromethyl)anisole in lab experiments include its low vapor pressure, low volatility, and low toxicity. Additionally, it is relatively inexpensive and easy to synthesize. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
For research on 2,3-Difluoro-6-(trifluoromethyl)anisole include further investigation into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals and medicine. Additionally, further research could be conducted into its use as a solvent for the extraction of natural products, as well as its potential uses as an antioxidant and anti-inflammatory agent. Finally, research could be conducted into its potential uses as a reagent in the synthesis of organic compounds.
Métodos De Síntesis
The synthesis of 2,3-Difluoro-6-(trifluoromethyl)anisole is relatively simple and can be accomplished using a variety of methods. The most common method is the reaction of 2-chloro-3,6-difluorobenzaldehyde with trifluoromethanesulfonic acid in dichloromethane. This reaction yields this compound in high yield and purity. Other methods for the synthesis of this compound include the reaction of 2-chloro-3,6-difluorobenzaldehyde with trifluoromethanesulfonic anhydride or the reaction of 2-chloro-3,6-difluorobenzyl bromide with trifluoromethanesulfonic anhydride.
Propiedades
IUPAC Name |
1,2-difluoro-3-methoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKOWCABHNJFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)